3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core (triazolo[3,4-b][1,3,4]thiadiazole) substituted with a benzofuran moiety at position 3 and a 4-chlorophenoxymethyl group at position 6. This class of compounds is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to the electronic and steric effects of substituents on the core structure .
Properties
Molecular Formula |
C18H11ClN4O2S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-5-7-13(8-6-12)24-10-16-22-23-17(20-21-18(23)26-16)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2 |
InChI Key |
WTBCQEULMZWTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Construction of Triazolothiadiazole Core: The triazolothiadiazole core is formed through cyclization reactions involving hydrazides and thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and chlorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorophenol in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The activity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Key Observations:
- Benzofuran vs.
- Chlorophenoxy vs.
- Adamantyl vs. Indole : Bulky adamantyl groups () enhance steric hindrance, reducing enzymatic metabolism, while indole substituents () promote interactions with aromatic residues in Bcl-2 proteins.
Pharmacological Activity Comparisons
- Antimicrobial Activity: The 4-chlorophenoxymethyl group in the target compound is structurally analogous to 6-[(2,4-dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl] derivatives (), which exhibit potent anti-tubercular activity (MIC = 0.25 µg/mL). This suggests the target compound may also target mycobacterial enzymes like InhA or KatG.
- Anticancer Activity : Compounds with naphthyloxy or indole substituents () show superior cytotoxicity (e.g., IC₅₀ < 10 µM against HepG2 cells) compared to adamantyl derivatives (), likely due to enhanced DNA intercalation or apoptosis induction.
- Anti-inflammatory Potential: The 2-chlorophenyl-substituted analog in inhibits p38 MAPK (a key mediator of TNF-α and IL-1β), indicating that halogenated aryl groups at position 3 may optimize kinase binding.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic derivative that combines several pharmacologically active moieties. This article explores its biological activities, including anticancer, antimicrobial, and anticonvulsant properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure integrates a benzofuran moiety with a triazole-thiadiazole framework, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the compound's activity against human breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Benzofuran derivatives have been recognized for their antimicrobial properties. The compound's efficacy was assessed against both gram-positive and gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 25 | |
| Candida albicans | 15 |
The results indicate that the compound exhibits higher activity against gram-negative bacteria compared to gram-positive strains.
Anticonvulsant Activity
The anticonvulsant potential of the compound was evaluated using a picrotoxin-induced seizure model. The findings suggested that it effectively reduced seizure frequency and duration.
- Research Findings : The compound demonstrated an ED50 value of 5 mg/kg in animal models, showing significant anticonvulsant activity compared to traditional agents like phenobarbital .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- The presence of the benzofuran moiety enhances lipophilicity and cellular permeability.
- The triazole-thiadiazole framework is crucial for interaction with biological targets such as enzymes and receptors involved in cancer and microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
